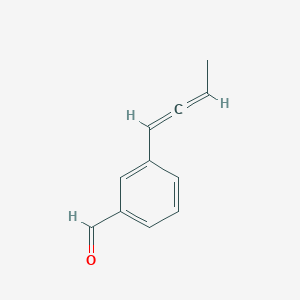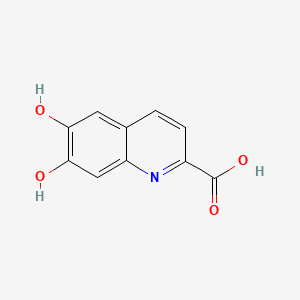
Acide Di-β,β’-chloroéthylphosphorique-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Di-β,β’-Chloroethylphosphoric Acid-d8 is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
Target of Action
Di-β,β’-Chloroethylphosphoric Acid-d8 is a dialkyl hydrogen phosphate The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The compound can undergo electrophilic trifluoromethylation to produce trifluoromethyl phosphates . This process increases the lipophilicity of functional groups, which can enhance the compound’s interaction with its targets.
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability due to its lipophilic nature.
Action Environment
The compound is typically stored at +4°C and transported at room temperature . These conditions suggest that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-β,β’-Chloroethylphosphoric Acid-d8 can be synthesized through the electrophilic trifluoromethylation of dialkyl hydrogen phosphates . This reaction increases the lipophilicity of the functional groups, making the compound more suitable for various applications . The reaction typically involves the use of trifluoromethylating agents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
The industrial production of Di-β,β’-Chloroethylphosphoric Acid-d8 involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to maintain the quality and purity of the product. The compound is often produced in bulk and stored under specific conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Di-β,β’-Chloroethylphosphoric Acid-d8 undergoes various chemical reactions, including:
Electrophilic Trifluoromethylation: This reaction increases the lipophilicity of the compound.
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Di-β,β’-Chloroethylphosphoric Acid-d8 include trifluoromethylating agents and other electrophiles . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include trifluoromethyl phosphates and other substituted derivatives, which have enhanced lipophilicity and other desirable properties for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Di-β,β’-Chloroethylphosphoric Acid-d8 include:
- Bis(2-chloroethyl) Hydrogen Phosphate-d8
- Bis(2-chloroethyl) Phosphate-d8
- Bis(β-chloroethyl) Phosphate-d8
- Bis(β-chloroethyl) Phosphoric Acid-d8
- Di-2-Chloroethyl Phosphate-d8
Uniqueness
Di-β,β’-Chloroethylphosphoric Acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies and other biochemical research .
Propriétés
Numéro CAS |
1477495-02-5 |
|---|---|
Formule moléculaire |
C4H9Cl2O4P |
Poids moléculaire |
231.035 |
Nom IUPAC |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
Clé InChI |
PMGHIGLOERPWGC-SVYQBANQSA-N |
SMILES |
C(CCl)OP(=O)(O)OCCCl |
Synonymes |
Bis(2-chloroethyl) Hydrogen Phosphate-d8; Bis(2-chloroethyl) Phosphate-d8; Bis(chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphoric Acid-d8; Di-2-Chloroethyl Phosphate-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







dimethylsilane](/img/structure/B569581.png)
![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)



![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)


![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)
